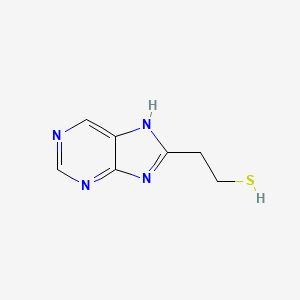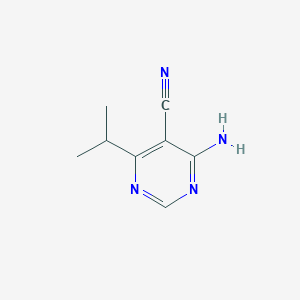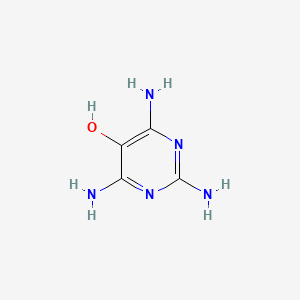
2,2-Bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer is a complex polymeric compound that combines the properties of 1-hexyl-4-vinylpyridinium bromide and trimethylolpropane triacrylate. This compound is known for its unique structural characteristics and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 1-hexyl-4-vinylpyridinium bromide through a quaternization reaction between 4-vinylpyridine and 1-bromohexane under controlled conditions.
- Trimethylolpropane triacrylate is then polymerized with 1-hexyl-4-vinylpyridinium bromide using free-radical polymerization techniques. This process typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is conducted under inert atmosphere to prevent unwanted side reactions.
-
Industrial Production Methods
- Industrial production of this copolymer involves scaling up the laboratory synthesis process. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and monomer concentrations, are essential to ensure consistent product quality.
- Post-synthesis, the copolymer is purified using techniques like precipitation, filtration, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The pyridinium moiety can be reduced under specific conditions to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in the formation of different functionalized derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution can produce various functionalized pyridinium derivatives.
Applications De Recherche Scientifique
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer has a wide range of applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
- Acts as a catalyst or co-catalyst in various organic reactions.
-
Biology
- Employed in the development of biocompatible materials for drug delivery systems.
- Utilized in the fabrication of biosensors and diagnostic devices.
-
Medicine
- Investigated for its potential use in targeted drug delivery and controlled release formulations.
- Explored for its antimicrobial properties and applications in wound healing.
-
Industry
- Used in the production of high-performance coatings, adhesives, and sealants.
- Applied in the development of advanced materials for electronic and photonic devices.
Mécanisme D'action
The mechanism of action of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several molecular interactions:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Hexyl-4-methylpyridinium bromide: Similar in structure but lacks the vinyl and acrylate functionalities, limiting its polymerization capabilities.
Trimethylolpropane triacrylate: A common monomer used in polymer synthesis but does not possess the pyridinium moiety, reducing its antimicrobial properties.
-
Uniqueness
- The combination of pyridinium, vinyl, and acrylate functionalities in 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer provides a unique set of properties, including antimicrobial activity, polymerization potential, and enhanced mechanical strength.
Propriétés
Formule moléculaire |
C28H40BrNO6 |
|---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H20O6.C13H20N.BrH/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;1-3-5-6-7-10-14-11-8-13(4-2)9-12-14;/h5-7H,1-3,8-11H2,4H3;4,8-9,11-12H,2-3,5-7,10H2,1H3;1H/q;+1;/p-1 |
Clé InChI |
VRIRWLKCSAVPKX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[N+]1=CC=C(C=C1)C=C.CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)










